molecular formula C10H17N3O5 B1280492 H-Gly-Ala-Hyp-OH CAS No. 22028-81-5

H-Gly-Ala-Hyp-OH

Cat. No. B1280492
CAS RN: 22028-81-5
M. Wt: 259.26 g/mol
InChI Key: KGGYQPXQVMSTRG-XVMARJQXSA-N
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Description

The peptide sequence H-Gly-Ala-Hyp-OH is a short chain of amino acids, which includes glycine (Gly), alanine (Ala), and hydroxyproline (Hyp). This sequence is of interest due to its potential role in the structure and function of larger peptides and proteins, particularly those involved in biological processes and material sciences.

Synthesis Analysis

The synthesis of peptides containing the Ala-Gly sequence has been reported in the literature. For instance, a nonapeptide with an Ala–(HO)Gly–Ala sequence was synthesized through the condensation of protected tripeptide units . This method could potentially be adapted for the synthesis of H-Gly-Ala-Hyp-OH, although the presence of Hyp, a modified amino acid, might require specific synthesis considerations.

Molecular Structure Analysis

The molecular structure of peptides similar to H-Gly-Ala-Hyp-OH has been studied using various techniques. For example, the structure of a copolypeptide with an Ala-Gly sequence was analyzed using quantum chemical calculations and high-resolution solid-state NMR, revealing an α-helical conformation . While this study did not specifically analyze H-Gly-Ala-Hyp-OH, it provides insights into the potential structure that such a peptide might adopt.

Chemical Reactions Analysis

Peptides containing the Ala-Gly sequence can participate in complex formation with metal ions. The nonapeptide mentioned earlier forms a 1:3 complex with iron(III) ions, facilitated by hydroxamate groups . Although H-Gly-Ala-Hyp-OH does not contain hydroxamate groups, its structure could still influence its reactivity and ability to bind metal ions, depending on the functional groups present in the Hyp residue.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are influenced by their amino acid composition and sequence. For instance, the presence of hydroxyl groups, as in hydroxylated graphene, can impart hydrophilicity and affect biocompatibility . Similarly, the hydroxylation in Hyp within H-Gly-Ala-Hyp-OH could influence its solubility, stability, and interaction with biological systems. Additionally, the coacervation properties of sequential polypeptides, which are related to their solubility and phase behavior, have been studied in polypeptides with sequences similar to H-Gly-Ala-Hyp-OH . These properties are critical for understanding the behavior of peptides in solution and their potential applications in biomaterials.

Scientific Research Applications

Collagen Helix Stabilization and Structure Analysis

H-Gly-Ala-Hyp-OH plays a crucial role in collagen helix stabilization. Rao and Adams (1979) demonstrated that hydroxyproline contributes to the stability of the collagen helix, independent of the presence of an adjacent proline residue. This is evident in synthetic polypeptides like (Ala-Hyp-Gly)n, which show collagen-like properties (Rao & Adams, 1979).

Bioavailability and Biological Activities

A study by Shimizu et al. (2010) revealed that the octapeptide Gly-Ala-Hyp-Gly-Leu-Hyp-Gly-Pro, which contains H-Gly-Ala-Hyp-OH, stimulates nitric oxide synthesis in vascular endothelial cells. This suggests its potential in improving vascular function (Shimizu et al., 2010). Additionally, Liu et al. (2009) showed that hydroxyproline-containing peptides like Ala-Hyp are absorbed into the blood in an intact form, indicating their efficient assimilation and potential biological significance (Liu et al., 2009).

Glycosylation and Protein Function

Tan, Leykam, and Kieliszewski (2003) studied the glycosylation motifs that direct arabinogalactan addition to arabinogalactan-proteins, including sequences like Ala-Hyp. Their research helps in understanding how carbohydrates define the interactive molecular surface and, consequently, the function of these proteins (Tan, Leykam, & Kieliszewski, 2003).

Impact on Peptide and Protein Unfolding

Owen et al. (2012) explored how hydroxyl radicals could initiate the unfolding of amino acids like Gly and Ala. This study has implications for understanding the mechanisms of peptide and protein unfolding in diseases like Alzheimer's (Owen et al., 2012).

Dipeptide and Tripeptide Formation and Function

Taga et al. (2017) found that through heating, X-Hyp-Gly can be easily converted into Hyp-containing cyclic dipeptides, like Ala-Hyp-Gly. These cyclic dipeptides are absorbed into the blood at high efficiencies, suggesting significant health benefits (Taga et al., 2017).

Safety And Hazards

The safety data sheet for “H-Gly-Ala-Hyp-OH” suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5/c1-5(12-8(15)3-11)9(16)13-4-6(14)2-7(13)10(17)18/h5-7,14H,2-4,11H2,1H3,(H,12,15)(H,17,18)/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGYQPXQVMSTRG-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Ala-Hyp-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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